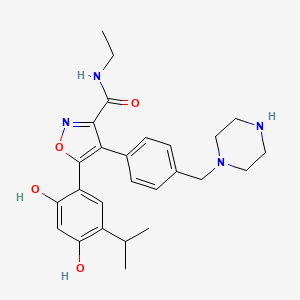
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.
Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
(2S,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |
Clé InChI |
YTBSYETUWUMLBZ-IFJJVGSYSA-N |
SMILES isomérique |
C([C@H]([13C@@H](C=O)O)O)O |
SMILES canonique |
C(C(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)


![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)



